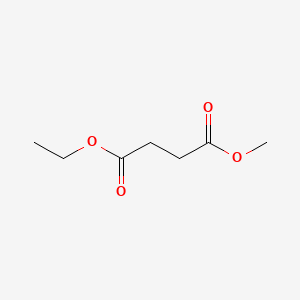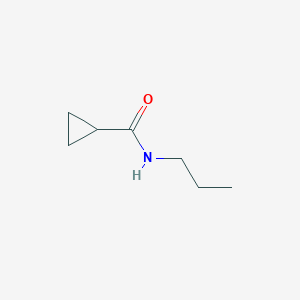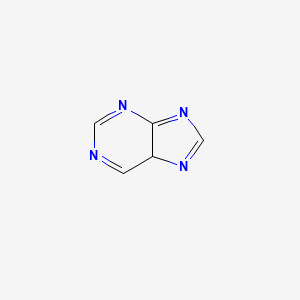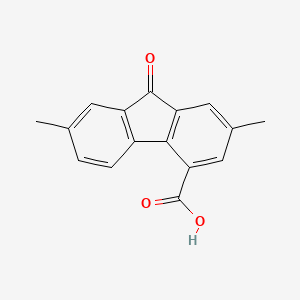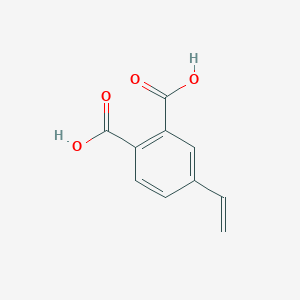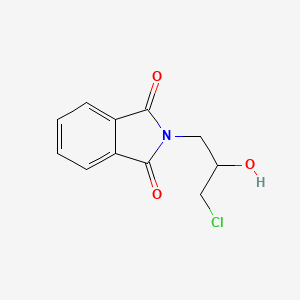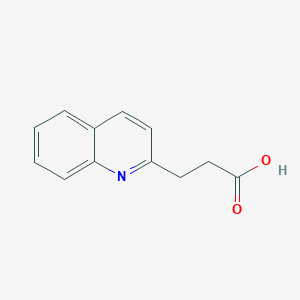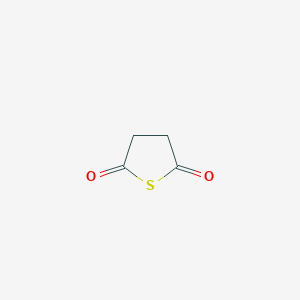
Thiolane-2,5-dione
Descripción general
Descripción
Thiolane-2,5-dione (also known as 2,5-thiophene dicarboxylic acid anhydride) is a heterocyclic compound that has been used in a variety of applications in the scientific research field. It is a highly versatile compound, and its unique structure allows it to be used as a starting material for the synthesis of a wide range of compounds. Thiolane-2,5-dione is a popular choice for organic synthesis due to its relatively low cost and high reactivity.
Aplicaciones Científicas De Investigación
Isomerization and Photochemical Reactions
Thiolane-2,5-dione, also known as thiotetronic acid, demonstrates unique behaviors in isomerization and photochemical reactions. Saito et al. (1981) explored the isomerization of thiolane-2,4-dione derivatives in strong acid media, observing a novel type of isomerization to different organic structures under certain conditions (Saito et al., 1981). Similarly, Saito and Sato (1979) reported diverse base-induced photoreactions of thiolane-2,4-dione and its derivatives, leading to reductive ring cleavage and novel rearrangements of the carbon skeleton (Saito & Sato, 1979).
Biodegradable Polymer Development
Thiolane-2,5-dione has been leveraged in the development of biodegradable polymers with potential applications in tissue engineering. Fuoco et al. (2016) synthesized biodegradable aliphatic polyesters with thiol pendant groups using a monomer derivative of thiolane-2,5-dione. This innovation is significant for creating functionalized copolyesters, potentially beneficial for medical applications (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Structural and Chemical Applications
The structural and chemical versatility of thiolane-2,5-dione derivatives makes them suitable for various synthetic applications. Nakayama (1994) utilized diketo sulfides derived from thiolane-2,5-dione for a new thiophene synthesis, showcasing its utility in organic syntheses (Nakayama, 1994). Additionally, Cho, Ramaswamy, and Plapp (1997) investigated the stereoselective binding of thiolane 1-oxides in liver alcohol dehydrogenase, highlighting the compound's potential in biochemistry (Cho, Ramaswamy, & Plapp, 1997).
Propiedades
IUPAC Name |
thiolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-3-1-2-4(6)7-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKIPSJJIQBVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318613 | |
| Record name | thiolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolane-2,5-dione | |
CAS RN |
3194-60-3 | |
| Record name | Dihydro-2,5-thiophenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 333175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




